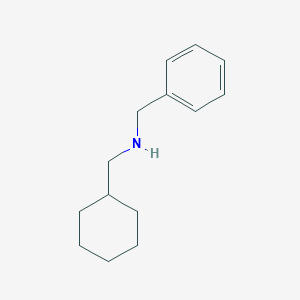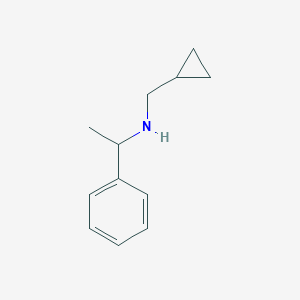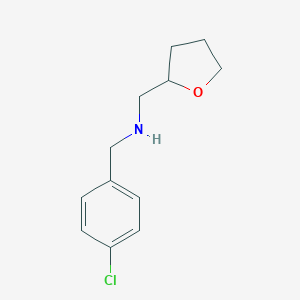
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to have low toxicity in animal studies. However, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide in human clinical trials. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
Eigenschaften
CAS-Nummer |
306325-54-2 |
|---|---|
Produktname |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
Molekularformel |
C14H11FN2O3 |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)



![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)




